molecular formula C19H21NO5 B2572436 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid CAS No. 941984-64-1

4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid

Cat. No.: B2572436
CAS No.: 941984-64-1
M. Wt: 343.379
InChI Key: PKONRFQXBWXRRQ-UHFFFAOYSA-N
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Description

The compound “4-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoic acid” is a derivative of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline . This compound is a heterocyclic building block . It is also referred to as heliamine . It is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .


Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization . This is a classical method of synthesis leading to the tetrahydroisoquinoline core .


Molecular Structure Analysis

The molecular structure of this compound is derived from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline . The empirical formula is C11H15NO2·HCl . The molecular weight is 229.70 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative . This derivative is then transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 260-265 °C (lit.) . It is soluble in 1N NaOH in methanol at a concentration of 25 mg/mL, forming a clear, colorless solution .

Scientific Research Applications

Synthesis and Structural Analysis

The compound's relevance spans various fields, including organic synthesis and structural analysis. For instance, its synthesis methodologies contribute to the development of complex molecular architectures. Gore and Narasimhan (1988) demonstrated an efficient pathway to synthesize (±)-latifine dimethyl ether, showcasing the compound's potential in generating complex molecular frameworks An efficient synthesis of (±)-latifine dimethyl ether. Additionally, Mondeshka et al. (1992) resolved and determined the absolute stereochemistry of related tetrahydroisoquinoline derivatives, highlighting the importance of structural analysis in understanding biological activity Resolution and absolute stereochemistry of 6,7-dimethoxy-4-phenyl- 1,2,3,4-tetrahydroisoquinoline. The crystal structure of the R-hydrochloride salt form.

Chemical Reactivity and Interactions

Research on the compound's chemical reactivity and interactions has led to new synthetic routes and understanding of its behavior in biological systems. Short, Dunnigan, and Ours (1973) explored the synthesis of phenethylamines from phenylacetonitriles, demonstrating the compound's utility in producing bioactive molecules Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases from phenols and other benzylamines. Rickertsen et al. (2020) detailed redox-neutral annulations involving tetrahydroisoquinoline, further contributing to our understanding of its reactivity Traceless Redox-Annulations of Alicyclic Amines.

Applications in Material Science

In material science, Srivastava, Singh, and Mishra (2016) showcased the compound's role in the development of naphthalimide-based compounds, elucidating its impact on aggregation-enhanced emission properties Tuning of Aggregation Enhanced Emission and Solid State Emission from 1,8-Naphthalimide Derivatives: Nanoaggregates, Spectra, and DFT Calculations.

Biochemical and Pharmacological Insights

The biochemical and pharmacological insights gained from studying this compound underline its potential in drug discovery. Brossi and Teitel (1970) investigated the partial O-demethylation of aromatic-substituted dihydroisoquinolines, providing a basis for understanding its metabolic pathways The Partial O‐Demethylation of Aromatic‐Substituted 3,4‐Dihydroisoquinolines. Additionally, Pudjiastuti et al. (2010) isolated a new benzylisoquinoline alkaloid from Beilschmiedia brevipes, highlighting the compound's significance in natural product chemistry and potential therapeutic applications (6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone, a New Benzylisoquinoline Alkaloid from Beilschmiedia brevipes.

Properties

IUPAC Name

4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-17-9-13-7-8-20-16(15(13)10-18(17)24-2)11-25-14-5-3-12(4-6-14)19(21)22/h3-6,9-10,16,20H,7-8,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKONRFQXBWXRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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